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Compound of Interest

Compound Name: Reductiomycin

CAS No.: 68748-55-0

Cat. No.: B1667011 Get Quote

Mechanisms, Protocols, and Experimental
Validation
Executive Summary & Structural Logic
Reductiomycin is a structurally distinct alkaloid antibiotic produced by Streptomyces

xanthocidicus (and S. griseorubiginosus). It exhibits potent antitumor, antiviral, and antibacterial

properties. Unlike typical polyketides or non-ribosomal peptides, Reductiomycin represents a

convergent biosynthetic assembly of two distinct metabolic modules:

The C5N Carbocycle: A 2-amino-3-hydroxycyclopent-2-enone unit derived from the 5-

aminolevulinic acid (ALA) pathway (The "C5 pathway").

The Dihydrofuran Polyketide Scaffold: A functionalized polyketide chain containing a

dihydrofuran-2,4-dione moiety.

This guide details the enzymatic logic governing this convergence, providing actionable

protocols for pathway interrogation and engineering.

Biosynthetic Pathway Architecture
The biosynthesis of Reductiomycin challenges classical biosynthetic dogmas by utilizing 5-

aminolevulinic acid (ALA)—traditionally a heme precursor—as a building block for a secondary

metabolite carbocycle.
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2.1 Module A: The C5N "Warhead" Assembly (ALA-Derived)
The defining feature of Reductiomycin is the five-membered aminocyclopentenone ring

(C5N). Historical hypotheses pointed to the shikimate pathway, but definitive isotopic labeling

and genomic analysis (Floss, Walsh) confirmed the ALA origin.

Step A1: ALA Synthesis (Dedicated)

Enzyme: ALA Synthase (ALAS) homolog (e.g., RedL or Orf34 homolog).

Mechanism: Condensation of Glycine and Succinyl-CoA to form ALA.

Note: This ALAS is distinct from the primary metabolic HemA; it is clustered with the

biosynthetic genes to ensure flux toward the antibiotic.

Step A2: Activation and Cyclization

Enzyme: Acyl-CoA Ligase (e.g., RedM or Orf35 homolog).

Mechanism: ALA is activated to ALA-CoA. This intermediate is chemically unstable and

prone to dimerization. The enzyme (or a complex with the ALAS) directs the intramolecular

Claisen condensation to form the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring.

2.2 Module B: The Polyketide Scaffold
The "western" half of the molecule is a polyketide chain assembled by a Type I Polyketide

Synthase (PKS).

Step B1: Chain Elongation

Enzymes: Type I PKS modules (Red PKS genes).

Substrates: Acetate/Malonate units.

Mechanism: Iterative decarboxylative condensation to form a polyene chain.

Step B2: Dihydrofuran Ring Formation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1667011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Post-assembly modification involving oxidative cyclization. A hydroxyl group

on the polyketide chain attacks a proximal carbonyl or double bond (likely via Michael

addition logic) to generate the dihydrofuran-2,4-dione core.

2.3 Module C: Convergent Ligation
Enzyme: ATP-dependent Amide Synthetase (e.g., RedN or Orf33 homolog).

Mechanism: The amine group of the C5N unit acts as a nucleophile, attacking the activated

carboxyl terminus of the polyketide chain. This forms the essential amide linkage that

connects the two hemispheres.

Pathway Visualization (DOT Diagram)

Module A: C5N Carbocycle Assembly

Module B: Polyketide Scaffold

Module C: Convergence
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Caption: Convergent biosynthesis of Reductiomycin merging the ALA-derived C5N unit and

PKS-derived scaffold.

Experimental Protocols
4.1 Protocol: In Vitro Reconstitution of the C5N Unit
This protocol validates the activity of the ALA-utilizing enzymes (ALAS and Ligase) essential for

the carbocycle formation.
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Reagents:

Recombinant RedL (ALAS) and RedM (Ligase) [purified from E. coli].

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Substrates: 5 mM Glycine, 5 mM Succinyl-CoA, 2 mM ATP, 0.5 mM CoA.

Cofactor: 100 μM Pyridoxal-5'-phosphate (PLP).

Workflow:

Enzyme Activation: Incubate RedL (5 μM) with PLP (100 μM) on ice for 10 min to form the

holo-enzyme.

Reaction Initiation: Mix RedL, RedM (5 μM), Glycine, Succinyl-CoA, ATP, and CoA in the

reaction buffer. Total volume: 100 μL.

Incubation: Incubate at 30°C for 60 minutes.

Quenching: Stop reaction with 100 μL of acetonitrile.

Analysis: Centrifuge (12,000 x g, 5 min). Analyze supernatant via LC-MS/MS.

Target Mass: Look for [M+H]⁺ peak corresponding to the C5N unit (MW ~113 Da).

Control: Run reaction without RedM to observe accumulation of linear ALA only.

4.2 Protocol: Fermentation and Isolation from S. xanthocidicus
Culture Conditions:

Seed Culture: Inoculate S. xanthocidicus spores into 50 mL Tryptic Soy Broth (TSB).

Incubate 48h at 28°C, 200 rpm.

Production Media: Transfer 2% (v/v) seed to Production Media (2% Glucose, 2% Soluble

Starch, 1% Soybean Meal, 0.5% Yeast Extract, 0.2% CaCO₃).

Fermentation: Cultivate for 96-120 hours at 28°C.
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Extraction:

Filtration: Separate mycelia from broth via centrifugation or filtration.

Solvent Extraction: Extract supernatant with equal volume Ethyl Acetate (x2).

Purification: Concentrate organic layer in vacuo. Dissolve residue in Methanol.

HPLC Isolation:

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Gradient: 10% -> 90% ACN in Water (+0.1% Formic Acid) over 30 min.

Detection: UV at 280 nm (characteristic enone absorption).

Key Data Summary
Parameter Value/Characteristic Biosynthetic Origin

Precursor A Glycine + Succinyl-CoA ALA Pathway (C5N Ring)

Precursor B Acetate/Malonate Type I PKS (Dihydrofuran)

Key Intermediate ALA-CoA
Unstable, requires immediate

cyclization

Ligation Bond Amide
ATP-dependent Amide

Synthetase

Gene Cluster
red cluster (homologous to

ECO-02301)
Streptomyces xanthocidicus

Bioactivity Antitumor, Antiviral
Intercalation/Alkylation of

DNA?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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